molecular formula C10H11N3 B13983872 Isoquinoline, 1-hydrazinyl-3-methyl- CAS No. 27187-07-1

Isoquinoline, 1-hydrazinyl-3-methyl-

Cat. No.: B13983872
CAS No.: 27187-07-1
M. Wt: 173.21 g/mol
InChI Key: QDRZLHQEAFIMPW-UHFFFAOYSA-N
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Description

Isoquinoline, 1-hydrazinyl-3-methyl-, is a heterocyclic compound featuring a hydrazinyl (-NH-NH₂) substituent at position 1 and a methyl (-CH₃) group at position 3 of the isoquinoline scaffold. Isoquinolines are pharmacologically significant due to their presence in natural alkaloids and synthetic drugs .

Properties

CAS No.

27187-07-1

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)10(12-7)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

QDRZLHQEAFIMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of 1-Chloroisoquinoline Derivatives

This method involves substituting chlorine atoms in 1-chloro-3-methylisoquinoline with hydrazine. The reaction proceeds via nucleophilic displacement under reflux conditions.

Procedure ():

Advantages : High yield and simplicity.
Limitations : Requires stable chloroisoquinoline precursors, which are resistant to ammonolysis under standard conditions.

Microwave-Assisted Synthesis Using Hydrazonoyl Chlorides

A modern approach employs microwave irradiation for accelerated cyclization.

Procedure ():

Advantages : Rapid reaction time and reduced solvent use.
Limitations : Requires specialized equipment and hydrazonoyl chloride precursors.

Condensation with Carbonyl Compounds

This method forms hydrazones via reaction with ketones or aldehydes, followed by cyclization.

Procedure ():

Advantages : Compatible with diverse carbonyl substrates.
Limitations : Multi-step process requiring purification by column chromatography.

Comparison of Key Methods

Method Yield Reaction Time Key Reagents Reference
Hydrazinolysis 96% 5 hours Hydrazine hydrate
Microwave-assisted 82% 10 minutes Hydrazonoyl chloride
Carbonyl condensation 74% 1 hour 3-Acetyl-1-chloroisoquinoline

Critical Analysis of Synthetic Routes

  • Hydrazinolysis remains the most efficient method for large-scale synthesis due to high yields and straightforward workup.
  • Microwave-assisted synthesis is preferable for rapid, small-scale reactions but depends on precursor availability.
  • Side reactions : Competitive formation of tetrazolo derivatives may occur under acidic conditions (e.g., with HCl/NaNO₂).

Applications and Derivatives

1-Hydrazinyl-3-methylisoquinoline serves as a precursor for:

  • Anticancer agents : Hydrazone derivatives exhibit cytotoxicity against H1975 cells (IC₅₀ = 11.0 μM).
  • Heterocyclic frameworks : Used in synthesizing pyrrolo[2,3-f]isoquinolines and tetrazolo[5,1-a]isoquinolines.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-hydrazinyl-3-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . The specific pathways and targets depend on the structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Substituent Type and Position: 1-Hydrazinyl-3-methylisoquinoline differs from esters (e.g., Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate ) by replacing the carboxylate group with a hydrazinyl group. The -NH-NH₂ group introduces hydrogen-bonding capacity, influencing solubility and crystal packing . 2-Hydrazinyl-3-methylquinoline is a structural isomer with the hydrazinyl group at position 2 of a quinoline ring. The nitrogen position in isoquinoline (position 2) versus quinoline (position 1) alters electronic distribution and bioactivity.
  • Saturation Level: Compared to 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline , which is partially saturated, the fully aromatic structure of 1-hydrazinyl-3-methylisoquinoline may enhance planarity and π-π stacking interactions, critical for binding biological targets.
  • Functional Group Complexity: Hybrids like 1-(isoquinolin-3-yl)-2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanol incorporate triazole rings, whereas 1-hydrazinyl-3-methylisoquinoline’s simpler structure may favor synthetic accessibility and metabolic stability.

Physicochemical Properties

  • Melting Points and Solubility: Hydrazinyl derivatives (e.g., 1-(3-Phenylisoquinolin-1-yl)hydrazine) exhibit higher melting points (e.g., ~157–159°C ) compared to ester derivatives (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate ), likely due to intermolecular hydrogen bonding. The methyl group at position 3 may increase lipophilicity relative to polar substituents like methoxy or trifluoromethyl .
  • Spectroscopic Data: 1H NMR: Hydrazinyl protons typically resonate at δ 3.5–5.0 ppm, as seen in 2-Hydrazinyl-3-methylquinoline , while methyl groups in similar positions (e.g., Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate) appear at δ 2.3–2.6 ppm . 13C NMR: The hydrazinyl-substituted carbon resonates near δ 140–150 ppm, whereas ester carbonyls appear at δ 165–170 ppm .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents Melting Point (°C) 1H NMR (δ, ppm) Key Applications
1-Hydrazinyl-3-methylisoquinoline 1-NHNH₂, 3-CH₃ Data needed NH₂: ~3.5–5.0 Potential anticancer
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate 1-CH₃, 3-COOEt, 7-CH₃ 110–115 CH₃: 2.5; COOEt: 4.3 Synthetic intermediate
1-(3-Phenylisoquinolin-1-yl)hydrazine 1-NHNH₂, 3-Ph 157–159 NH₂: 4.0–5.0 Chemotherapeutic studies
2-Hydrazinyl-3-methylquinoline 2-NHNH₂, 3-CH₃ Data needed NH₂: ~3.5–4.5 Antimicrobial research

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